

# Quantitative Analysis of Performic Acid: A Guide for Researchers

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#### Introduction

**Performic acid** (PFA), a potent oxidizing agent and disinfectant, is gaining traction in various fields, including pharmaceuticals and wastewater treatment.[1] Its efficacy is directly linked to its concentration, making accurate quantification crucial for process control, quality assurance, and research applications. This document provides detailed application notes and protocols for the primary analytical methods used to determine **performic acid** concentration, tailored for researchers, scientists, and drug development professionals.

# **Core Analytical Techniques**

The quantification of **performic acid** predominantly relies on methods adapted from the analysis of the structurally similar peracetic acid (PAA). The most common and validated techniques include titration, ultraviolet-visible (UV-Vis) spectroscopy, and high-performance liquid chromatography (HPLC). Each method offers distinct advantages regarding sensitivity, selectivity, and throughput.

# **Method 1: Two-Step Redox Titration**

This classic approach allows for the distinct quantification of **performic acid** and hydrogen peroxide, which is often present in PFA solutions.

### Application Note:



Titration is a robust and cost-effective method suitable for determining the concentration of **performic acid** in stock solutions and process samples where the expected concentration is relatively high (typically >1%).[2][3] The two-step titration method first quantifies hydrogen peroxide using a selective titrant, followed by the determination of **performic acid** through iodometric titration.[2][4]

# Quantitative Data Summary

Parameter	Value	Reference
Applicability	PFA content > 1%	[2]
Precision	Dependent on analyst and equipment	-
Accuracy	High for concentrated samples	-

## **Experimental Protocol**

#### Reagents:

- Cerium(IV) sulfate solution (0.1 N)
- Sodium thiosulfate solution (0.1 N)
- Sulfuric acid (2.5 M)
- Potassium iodide solution (20%)
- Ferroin indicator solution
- Starch indicator solution
- · Crushed ice
- High-purity water

#### Procedure:



## Part 1: Hydrogen Peroxide Titration

- In a 250 mL beaker or Erlenmeyer flask, place approximately 25 g of crushed ice, 2 mL of sulfuric acid, and 3 drops of ferroin indicator solution.
- Accurately weigh a sample of the **performic acid** solution (e.g., by adding drops from a tared syringe) into the prepared beaker.[2]
- Immediately titrate the orange-colored solution with 0.1 N cerium(IV) sulfate solution while stirring.[2]
- The endpoint is reached when the color changes to a pure blue. Record the volume of cerium(IV) sulfate solution used (V1).[2]

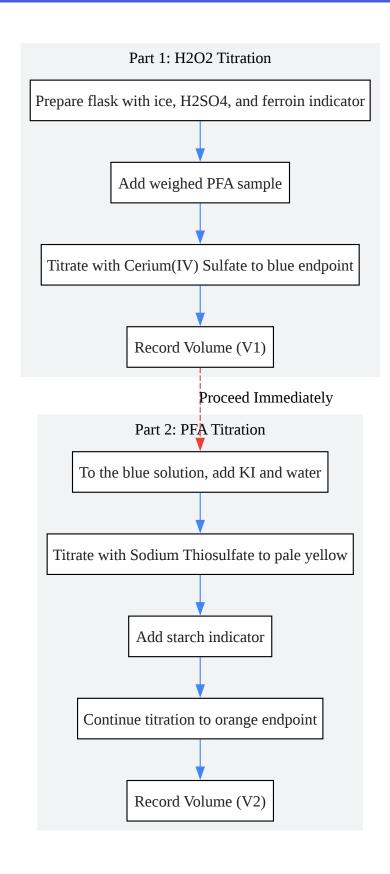
## Part 2: Performic Acid Titration

- To the blue solution from Part 1, immediately add 5 mL of potassium iodide solution and dilute with 100-150 mL of high-purity water. The solution will turn dark brown.[2]
- Titrate with 0.1 N sodium thiosulfate solution until the color becomes pale yellow.[2]
- Add a few drops of starch indicator solution; the color will turn dark again.
- Continue the titration slowly until the color changes to a bright orange. Record the volume of sodium thiosulfate solution used (V2).[2]

Calculations: The concentration of hydrogen peroxide is calculated from V1, and the concentration of **performic acid** is calculated from V2.

Workflow Diagram





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Workflow for the two-step redox titration of PFA.

# **Method 2: Colorimetric UV-Vis Spectroscopy**

Colorimetric methods offer a simpler and faster alternative to titration, particularly for lower concentrations of **performic acid**. The DPD (N,N-diethyl-p-phenylenediamine) method is widely used.

# **Application Note:**

This method is suitable for determining residual or low concentrations of **performic acid** in aqueous samples, such as in disinfection process control.[5] PFA oxidizes iodide to iodine, which then reacts with DPD to produce a pink-colored species that can be quantified spectrophotometrically.[5] By using a combination of reagents, it is possible to differentiate between PFA and hydrogen peroxide.[6]

## Quantitative Data Summary

Method	Analyte	Linearity Range	LOD	LOQ	Reference
DPD/I-	PAA	Up to 3 mg/L	1.5 μg/L	2.5 μg/L	[7]
TiO- Ox:DPD/I <sup>-</sup>	PAA	Up to 2.5 mg/L	2.4 μg/L	4.6 μg/L	[7]
TiO- Ox:DPD/I <sup>-</sup>	H <sub>2</sub> O <sub>2</sub>	Up to 5 mg/L	-	9.1 μg/L	[6]
ABTS	PAA	Up to 30 mg/L	-	42.5 μg/L	[6]

## Experimental Protocol (DPD/I- Method)

#### Reagents:

- DPD reagent: Dissolve 70 mg EDTA and 385 mg DPD in 100 mL ultrapure water.[6]
- Potassium iodide (KI) solution (70 g/L in ultrapure water).[6]
- Acetic acid (AA) solution (1 M, pH 5).[6]

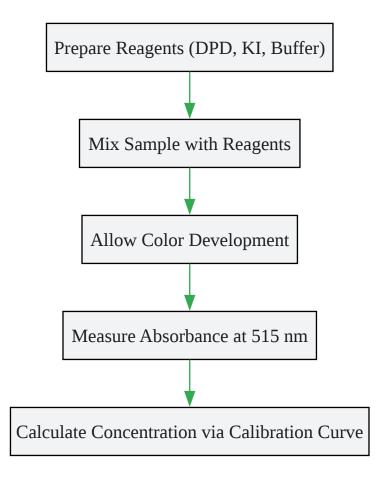


• Phosphate buffer.

#### Procedure:

- Prepare a blank by filling a cuvette with the sample matrix.
- In a glass beaker, mix 7 mL of the sample with 100 μL of acetic acid (1 M, pH 5), 100 μL of KI solution, and 100 μL of DPD reagent.
- Allow the reaction to proceed for a specified time (e.g., 30 seconds).[8]
- Measure the absorbance of the resulting pink solution at 515 nm using a UV-Vis spectrophotometer.[6]
- Quantify the performic acid concentration using a calibration curve prepared with standards of known concentration.

# Workflow Diagram





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Workflow for the DPD colorimetric assay.

# Method 3: High-Performance Liquid Chromatography (HPLC)

HPLC offers high selectivity and sensitivity, allowing for the simultaneous quantification of **performic acid** and related compounds in complex matrices.

## **Application Note:**

HPLC is the preferred method for research and development settings where high accuracy and the ability to analyze multiple components are required.[9] Both direct injection and pre-column derivatization methods exist. Direct analysis often uses a reversed-phase column with a simple mobile phase and UV detection at a low wavelength (e.g., 195 nm).[9] Derivatization methods can enhance sensitivity and selectivity.[10][11]

# Quantitative Data Summary

Method	Analyte	Linearity Range	LOD	LOQ	Reference
HPLC-UV (Direct)	Formic Acid	1.25% - 100%	2.25%	6.83%	[12]
HPLC-UV (Derivatizatio n)	PAA	2.5x10 <sup>-5</sup> - 1.0x10 <sup>-2</sup> M	-	-	-
HPLC-UV (Derivatizatio n)	H <sub>2</sub> O <sub>2</sub>	7.5x10 <sup>-5</sup> - 3x10 <sup>-3</sup> M	-	-	-

Experimental Protocol (Direct HPLC-UV)

Instrumentation & Conditions:







• HPLC System: With UV detector.

Column: SMT-C8, 3.9mm x 150mm.[9]

Mobile Phase: 50:50 (v/v) acetonitrile and water (isocratic).[9]

Flow Rate: 1.0 mL/min.[9]

• Column Temperature: 30°C.

Detection Wavelength: 195 nm.[9]

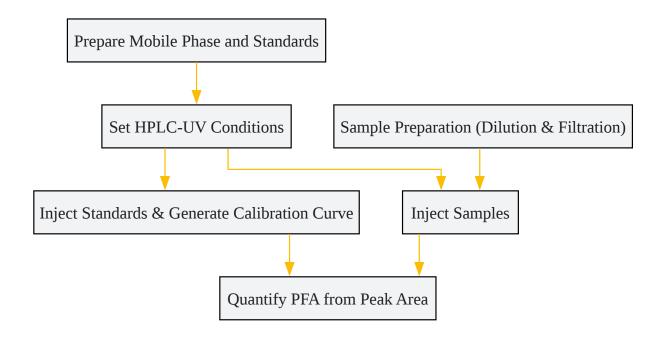
Injection Volume: 5 μL.

#### Procedure:

- Prepare a series of standard solutions of **performic acid** in the mobile phase.
- Prepare samples by diluting them in the mobile phase as needed.
- Filter all solutions through a 0.45 μm syringe filter before injection.[13]
- Inject the standards to generate a calibration curve.
- Inject the samples and quantify the **performic acid** concentration based on the peak area and the calibration curve.

Workflow Diagram





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Workflow for direct HPLC-UV analysis.

# **Other Potential Methods**

Gas Chromatography (GC): GC methods have been developed for formic acid, often requiring a derivatization step to increase volatility.[14][15] A headspace GC method, for instance, involves dissolving the sample in isopropyl alcohol with sulfuric acid.[14] While adaptable, specific protocols for **performic acid** are less common.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for the structural confirmation and quantification of components in a mixture.[16][17] The sample is typically dissolved in a deuterated solvent (e.g., D<sub>2</sub>O), and the concentration can be determined by integrating the characteristic peaks relative to an internal standard.[17] This method is powerful but requires specialized equipment and expertise.

# Conclusion

The choice of analytical method for quantifying **performic acid** depends on the specific requirements of the application, including the expected concentration range, the sample matrix, and the available instrumentation. For high concentrations, titration is a reliable and economical



choice. For trace analysis in aqueous solutions, colorimetric UV-Vis methods are rapid and sensitive. For complex mixtures requiring high accuracy and selectivity, HPLC is the most powerful technique. Proper method validation is essential to ensure the reliability of the obtained results.[18][19]

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